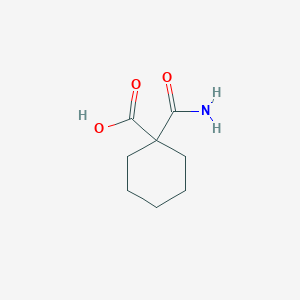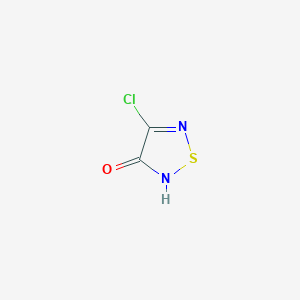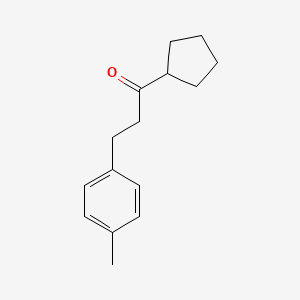
Bis(2-bromoethyl)amine
Übersicht
Beschreibung
Bis(2-bromoethyl)amine: is an organic compound with the chemical formula C₄H₉Br₂N It is a bromoalkylamine, characterized by the presence of two bromoethyl groups attached to an amine nitrogen
Wirkmechanismus
Target of Action
Bis(2-bromoethyl)amine is a type of nitrogen mustard, which is a class of alkylating agents used in cancer treatment . The primary targets of this compound are DNA molecules within cells . By interacting with DNA, it can disrupt the cell’s ability to divide and replicate, which is particularly effective against rapidly dividing cells such as cancer cells .
Mode of Action
This compound works by forming covalent bonds with DNA, resulting in DNA cross-links . These cross-links prevent the DNA from being correctly copied during cell division, leading to cell death . This compound can react with an acyl chloride to form an amide, which can then be reduced to form a variety of nitrogen mustards .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve DNA synthesis and repair . The DNA cross-links induced by this compound can block replication and transcription processes, disrupting the cell cycle and leading to cell death . It can also induce a cellular response to DNA damage, which can result in apoptosis if the damage is too severe to be repaired .
Pharmacokinetics
As an alkylating agent, it is likely to be rapidly distributed throughout the body following administration, with the potential to affect both cancerous and healthy cells .
Result of Action
The primary result of this compound’s action is the induction of cell death in rapidly dividing cells . This is achieved through the formation of DNA cross-links that block replication and transcription, disrupting the cell cycle . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as overall health, age, and genetic makeup can also influence how well the drug works and how it is tolerated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrobromic Acid Method: One common method involves the reaction of 2,2’-iminodiethanol with hydrobromic acid.
Phosphorus Tribromide Method: Another method involves the use of phosphorus tribromide to convert 2,2’-iminodiethanol to bis(2-bromoethyl)amine.
Thionyl Bromide Method: Thionyl bromide can also be used to achieve the same transformation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Bis(2-bromoethyl)amine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using complex metal hydrides such as lithium aluminum hydride.
Condensation Reactions: It can react with acyl chlorides to form amides, which can then be reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Reducing Agents: Lithium aluminum hydride is frequently used for reduction reactions.
Acyl Chlorides: Used in condensation reactions to form amides.
Major Products:
Amides: Formed from the reaction with acyl chlorides.
Reduced Derivatives: Formed from reduction reactions, such as amines.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromoethyl)amine has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
2-Bromoethylamine: A simpler analogue with one bromoethyl group.
2-Chloroethylamine: Similar structure but with chlorine atoms instead of bromine.
3-Bromopropylamine: Contains a three-carbon chain instead of a two-carbon chain.
Uniqueness: Bis(2-bromoethyl)amine is unique due to the presence of two bromoethyl groups, which confer higher reactivity and potential for forming cross-linked products. This makes it particularly useful in applications requiring bifunctional alkylating agents .
Eigenschaften
IUPAC Name |
2-bromo-N-(2-bromoethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQQPDTOWRBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)NCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43204-63-3 | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-bromoethyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)











